(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol
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Overview
Description
(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol: is an organic compound that features an azido group, a methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with (1R)-1-(2-methoxyphenyl)ethanol.
Azidation: The hydroxyl group of (1R)-1-(2-methoxyphenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C) to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The
Properties
IUPAC Name |
(1R)-2-azido-1-(2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5,8,13H,6H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMNQULKCBXGP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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